Salicylamide sodium
CAS No.: 2593-10-4
Cat. No.: VC1930980
Molecular Formula: C7H6NNaO2
Molecular Weight: 159.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2593-10-4 |
|---|---|
| Molecular Formula | C7H6NNaO2 |
| Molecular Weight | 159.12 g/mol |
| IUPAC Name | sodium;2-carbamoylphenolate |
| Standard InChI | InChI=1S/C7H7NO2.Na/c8-7(10)5-3-1-2-4-6(5)9;/h1-4,9H,(H2,8,10);/q;+1/p-1 |
| Standard InChI Key | QPBKUJIATWTGHV-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C(=C1)C(=O)N)[O-].[Na+] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)[O-].[Na+] |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Physical Properties
Salicylamide (SAM) is characterized by a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol . Structurally, it features a benzene ring with hydroxyl and amide functional groups in ortho position to each other. The sodium salt form (sodium salicylamide) is created through cation exchange, where the phenolic hydrogen is replaced by a sodium ion, significantly enhancing water solubility and subsequent bioavailability.
| Solvent | Solubility | Concentration Equivalent |
|---|---|---|
| DMSO | 100 mg/mL | 729.18 mM |
| Water | 0.1 mg/mL | 0.73 mM |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.5 mg/mL | 18.23 mM |
| DMSO/SBE-β-CD in saline (10:90) | ≥ 2.5 mg/mL | 18.23 mM |
| DMSO/Corn oil (10:90) | ≥ 2.5 mg/mL | 18.23 mM |
Salicylamide also exhibits interesting clustering behavior in various solvents. Research using photon correlation spectroscopy has demonstrated that salicylamide forms molecular clusters in ethyl acetate, methanol, and acetonitrile, with cluster size increasing monotonically with time and concentration . At equal solute concentration, cluster size increases in the order: methanol < ethyl acetate < acetonitrile, inversely correlating with salicylamide solubility in these solvents .
Pharmacokinetics and Bioavailability
Comparative Bioavailability Studies
A significant pharmacokinetic study compared the bioavailability of sodium salicylamide (NaSAM) in solution to salicylamide (SAM) tablets in six healthy human volunteers. This investigation revealed that the sodium salt form exhibits superior and dose-dependent bioavailability . The study measured plasma levels of both nonmetabolized salicylamide (free SAM) and salicylamide plus conjugated metabolites (total SAM) over a 3-hour period following oral administration at varying dosage levels (0.65, 1.30, 1.95, and 2.60 grams) .
The findings demonstrated significantly improved pharmacokinetic parameters for the sodium salt form compared to standard tablets, as summarized in Table 2.
Table 2: Comparative Pharmacokinetic Parameters between NaSAM and SAM
| Parameter | Sodium Salicylamide (NaSAM) | Salicylamide Tablets (SAM) | Clinical Significance |
|---|---|---|---|
| Peak levels (free SAM) | Higher | Lower | Enhanced bioavailability |
| Peak levels (total SAM) | Higher | Lower | Enhanced bioavailability |
| Time to peak concentration | Earlier | Later | Faster onset of action |
| Mean levels of free SAM at 1.95-2.60g | Significantly higher | Lower | Dose-dependent advantage |
| Mean total SAM at all dosages | Significantly higher | Lower | Consistent bioavailability advantage |
| Sedative effect onset | Earlier | Later | Faster therapeutic response |
Absorption and Distribution
The superior bioavailability of sodium salicylamide appears to result from enhanced absorption characteristics. The ionic nature of the sodium salt form promotes aqueous solubility in the gastrointestinal environment, facilitating more rapid and complete absorption compared to the standard form . This translates to higher peak plasma concentrations and earlier attainment of these peaks, suggesting more efficient therapeutic delivery.
While specific distribution data for sodium salicylamide isn't detailed in the research results, salicylates generally distribute throughout body tissues, with protein binding influencing their volume of distribution and elimination parameters.
Therapeutic Applications and Clinical Efficacy
Analgesic and Antipyretic Effects
Salicylamide functions as an analgesic and antipyretic agent , with the sodium salt form potentially offering enhanced efficacy due to its improved pharmacokinetic profile. The mechanism of action likely involves inhibition of prostaglandin synthesis through cyclooxygenase inhibition, similar to other salicylate compounds, though with potentially distinct pharmacodynamic characteristics.
Sedative Properties
A noteworthy finding from clinical research is the dose-dependent sedative effect of salicylamide. This property was assessed using self-scoring questionnaires, which demonstrated increasing sedation with higher doses of both sodium salicylamide and standard salicylamide. Importantly, the sedative response manifested earlier with sodium salicylamide administration, consistent with its superior absorption profile . This sedative property might offer additional therapeutic benefit in conditions where both pain relief and mild sedation are desirable.
Synthetic Methods and Production
While the research results don't specifically detail the synthesis of sodium salicylamide, they do describe a synthetic pathway for salicylamide, which could be modified to produce the sodium salt form. The described method involves:
-
Creating a mixture of urea, ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol in specific proportions (2:1:1:3 by weight) .
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Adding this mixture to acetic acid with uniform stirring in a ratio of 1:1.23 by weight .
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Transferring the resulting raw material to a reaction vessel with a catalyst (composed of zinc dihydrogen phosphate, lithium oxide, and sodium hydroxide in a 1:0.8:1 ratio) .
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Conducting the reaction at 160°C under 0.2 MPa pressure for 4 hours while introducing a gas mixture of ammonia and nitrogen (1:0.3 mass ratio) .
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Processing the primary product through cleaning and drying steps.
The sodium salt form would likely require an additional step involving reaction with a sodium-containing base to replace the phenolic hydrogen with a sodium ion, enhancing the compound's water solubility and bioavailability.
Research Applications and Experimental Considerations
Salicylamide has been employed in various research applications, with specific experimental considerations regarding its handling and analysis. For laboratory investigations, stock solutions can be prepared at various concentrations as detailed in Table 3.
Table 3: Preparation of Salicylamide Stock Solutions
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 7.2918 mL | 36.4591 mL | 72.9182 mL |
| 5 mM | 1.4584 mL | 7.2918 mL | 14.5836 mL |
| 10 mM | 0.7292 mL | 3.6459 mL | 7.2918 mL |
For in vivo research applications, several solvent formulations have demonstrated effectiveness:
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10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
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10% DMSO + 90% (20% SBE-β-CD in saline)
Each of these formulations achieves solubility of at least 2.5 mg/mL (18.23 mM), facilitating various experimental approaches.
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